molecular formula C6H5IN4 B572898 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-65-7

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B572898
CAS No.: 1245647-65-7
M. Wt: 260.038
InChI Key: GGOBBEPQXQCTMC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

6-Iodo-triazolo[1,5-a]pyridin-2-amine belongs to the broader class of triazolopyridines, which are heterocyclic chemical compounds characterized by a triazole ring fused to a pyridine ring. The systematic nomenclature reflects the specific positional arrangement of substituents within this fused ring system. The compound features a triazole ring fused to a pyridine core in a [1,5-a] orientation, creating a bicyclic aromatic system with distinctive electronic properties.

The structural classification places this compound within multiple chemical categories. Primarily, it represents a nitrogen-rich heterocycle containing four nitrogen atoms distributed across the fused ring system. The iodine substituent at position 6 introduces significant electronic and steric effects, while the amino group at position 2 provides nucleophilic reactivity and hydrogen bonding capability. This combination of functional groups creates a compound with unique chemical behavior compared to other triazolopyridine derivatives.

Table 1: Structural Identifiers for 6-Iodo-triazolo[1,5-a]pyridin-2-amine

Property Value Source
PubChem Compound Identifier 86767836
Chemical Abstracts Service Registry Number 1245647-65-7
Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
International Union of Pure and Applied Chemistry Name 6-iodo-triazolo[1,5-a]pyridin-2-amine

The nomenclature system employed follows International Union of Pure and Applied Chemistry conventions, where the base triazolopyridine structure is identified first, followed by the positional descriptors for substituents. Alternative naming conventions include 2-amino-6-iodo-triazolo[1,5-a]pyridine, which emphasizes the amino functionality as the primary substituent. This systematic approach to nomenclature facilitates precise communication within the scientific community and ensures accurate identification across chemical databases.

The structural framework exhibits planarity characteristic of fused aromatic systems, with the triazole and pyridine rings sharing a common edge. This planar geometry contributes to the compound's ability to participate in π-π stacking interactions and influences its potential biological activity. The iodine atom introduces significant atomic bulk and polarizability, while the amino group provides sites for hydrogen bonding and potential metabolic transformation.

Historical Development in Heterocyclic Chemistry

The development of triazolopyridine chemistry has evolved significantly since the initial discoveries in heterocyclic synthesis. Triazolopyridines as a class have emerged as important scaffolds in medicinal chemistry, with multiple isomers differing by the location of nitrogen atoms and the nature of ring fusion. The synthesis of these compounds has traditionally involved challenging reaction conditions, including the use of refluxing phosphorus oxychloride, concentrated hydrochloric acid, or refluxing acetic acid for dehydration reactions.

Historical synthetic approaches to triazolopyridine systems have focused on cyclization reactions starting from hydrazinopyridine intermediates. Early methodologies required harsh reaction conditions that limited the types of functional groups that could be incorporated into the final products. The development of milder synthetic conditions became a priority as researchers recognized the potential of these scaffolds for pharmaceutical applications.

Table 2: Evolution of Triazolopyridine Synthetic Methodologies

Time Period Methodology Key Characteristics Limitations
Early Development Phosphorus oxychloride cyclization High temperature requirements Harsh conditions, limited functional group tolerance
Mid-Development Hydrochloric acid dehydration Reliable cyclization Acidic conditions problematic for sensitive groups
Modern Approaches Modified Mitsunobu reactions Mild reaction conditions Improved functional group compatibility

The advancement in synthetic methodology has been particularly significant with the introduction of modified Mitsunobu reaction conditions for triazolopyridine formation. Research has demonstrated that trimethylsilyl azide can enhance yields dramatically, with improvements from approximately five percent to ninety percent for certain triazolopyridine derivatives. These developments have enabled the synthesis of more complex triazolopyridine structures, including those with halogen and amino substituents like 6-iodo-triazolo[1,5-a]pyridin-2-amine.

The creation date of 6-iodo-triazolo[1,5-a]pyridin-2-amine in chemical databases was February 7, 2015, with the most recent modification occurring on May 24, 2025. This timeline indicates the relatively recent emergence of this specific compound in chemical research, reflecting ongoing developments in synthetic methodology and growing interest in iodinated triazolopyridine derivatives.

The historical context of triazolopyridine development reveals a progression from basic structural characterization to sophisticated synthetic applications. Early research focused on understanding the fundamental properties of these heterocyclic systems, while contemporary investigations emphasize their potential as pharmaceutical intermediates and functional materials. The specific case of 6-iodo-triazolo[1,5-a]pyridin-2-amine represents the culmination of decades of methodological advancement in heterocyclic chemistry.

Significance in Pharmaceutical and Materials Science Research

The significance of 6-iodo-triazolo[1,5-a]pyridin-2-amine in contemporary research stems from its structural versatility and potential applications across multiple scientific disciplines. Triazolopyridines as a class have demonstrated wide-ranging pharmaceutical activities, including herbicidal, antifungal, anticonvulsant, and anxiolytic properties. The specific substitution pattern present in this compound introduces additional possibilities for biological activity and synthetic utility.

In pharmaceutical research, triazolopyridine scaffolds have proven valuable as platforms for drug development. The framework provides opportunities for structural modification while maintaining favorable pharmacological properties. Research has highlighted various synthetic techniques for fabricating triazolopyridine frameworks and their applications across several medical chemistry fields. The presence of the iodine substituent in 6-iodo-triazolo[1,5-a]pyridin-2-amine offers unique advantages for cross-coupling reactions and radiopharmaceutical applications.

Table 3: Research Applications of Triazolopyridine Derivatives

Application Area Specific Examples Compound Features Research Focus
Fluorescent Probes Hypochlorous acid detection Triazolopyridine formation mechanism Analytical chemistry
Pharmaceutical Development Enzyme inhibitors Multiple substitution patterns Drug discovery
Materials Science Molecular sensors Electronic properties Functional materials

Recent developments in fluorescent probe chemistry have demonstrated the utility of triazolopyridine formation as a detection mechanism. Research has shown that compounds containing pyridylhydrazone units can effectively detect hypochlorous acid through triazolopyridine cyclization, representing an environmentally friendly reaction that produces only water as a byproduct. This application highlights the potential of 6-iodo-triazolo[1,5-a]pyridin-2-amine as a building block for analytical applications.

The materials science applications of triazolopyridine derivatives extend to their use as molecular chemosensors. Studies have investigated the properties of triazolopyridine systems for detecting metal ions, anions, and amino acids. These applications leverage the electronic properties of the fused heterocyclic system and the ability to modify selectivity through strategic substitution patterns.

The iodine substituent in 6-iodo-triazolo[1,5-a]pyridin-2-amine provides specific advantages for synthetic chemistry applications. Iodine atoms serve as excellent leaving groups in nucleophilic substitution reactions and participate readily in metal-catalyzed cross-coupling reactions. This reactivity enables the compound to function as a versatile intermediate for the synthesis of more complex molecular architectures.

Contemporary research continues to explore the synthetic methods for triazolopyridine derivatives, with emphasis on developing environmentally friendly and efficient protocols. The ongoing interest in these compounds reflects their proven utility and the continuing discovery of new applications. The specific case of 6-iodo-triazolo[1,5-a]pyridin-2-amine represents a convergence of structural sophistication and practical utility that positions it as a valuable component in modern chemical research.

Properties

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBBEPQXQCTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262489
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID201262489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-65-7
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245647-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Free Oxidative N–N Bond Formation

The Zhao group pioneered a metal-free approach to construct the 1,2,4-triazolo[1,5-a]pyridine core using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant . While the original work focused on non-iodinated derivatives, adaptation for 6-iodo-substituted analogs involves starting with N-(6-iodopyridin-2-yl)benzimidamide (Figure 1). Intramolecular oxidative cyclization with PIFA in dichloromethane at room temperature yields the triazole ring via direct N–N bond formation.

Key Reaction Parameters :

  • Substrate : N-(6-iodopyridin-2-yl)benzimidamide

  • Oxidant : PIFA (2.0 equiv)

  • Solvent : Dichloromethane

  • Time : 30 minutes

  • Yield : 85–92% (reported for non-iodinated analogs)

This method avoids transition metals, making it suitable for pharmaceutical applications. However, the synthesis of the iodinated benzimidamide precursor requires additional steps, such as Ullmann-type coupling or directed ortho-iodination of pyridine derivatives.

Microwave-Assisted Tandem Transamidation-Cyclization

A catalyst-free, microwave-mediated protocol was recently developed for 1,2,4-triazolo[1,5-a]pyridines . The strategy employs 6-iodo-enaminonitriles and benzohydrazides in toluene under microwave irradiation (120°C, 30 minutes). The reaction proceeds via:

  • Transamidation between enaminonitrile and benzohydrazide.

  • Nucleophilic attack on the nitrile group.

  • Condensation to form the triazole ring.

Optimized Conditions :

ParameterValue
Substrate6-iodo-enaminonitrile (1.0 equiv)
Benzohydrazide2.0 equiv
SolventToluene
Temperature120°C (microwave)
Time30 minutes
Yield78–83%

This method excels in scalability and functional group tolerance. Late-stage iodination is unnecessary if the enaminonitrile precursor is pre-functionalized at the 6-position.

Post-Cyclization Iodination Strategies

For triazolopyridines lacking iodine, direct electrophilic iodination can introduce the substituent. Using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) selectively iodinates the 6-position due to the directing effect of the triazole ring .

Typical Procedure :

  • Dissolve 1,2,4-triazolo[1,5-a]pyridin-2-amine (1.0 equiv) in acetonitrile.

  • Add NIS (1.2 equiv) and BF₃·Et₂O (0.1 equiv).

  • Stir at 60°C for 12 hours.

  • Isolate product via column chromatography.

Challenges :

  • Competing iodination at other positions.

  • Acid-sensitive functional groups may degrade.

  • Moderate yields (50–65%) due to side reactions .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
PIFA-mediated cyclization Metal-free, high yieldRequires pre-iodinated benzimidamide85–92%
Microwave synthesis Scalable, eco-friendlyDependency on microwave equipment78–83%
Post-cyclization iodination Flexibility in timing iodinationLower yields, regioselectivity issues50–65%

Chemical Reactions Analysis

Types of Reactions

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the sixth position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cycloaddition Reactions: The triazolo[1,5-a]pyridine ring system can participate in cycloaddition reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, oxidized and reduced derivatives, and fused heterocyclic compounds.

Scientific Research Applications

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of biologically active compounds, including:

Mechanism of Action

The mechanism of action of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and RORγt inverse agonists . These interactions result in the modulation of various biological processes, including cell proliferation, inflammation, and immune response.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of triazolopyridine derivatives are highly influenced by substituent position and electronic nature. Below is a comparative analysis of halogenated and substituted analogs:

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Applications Reference ID
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-I, 2-NH₂ 260.04 High reactivity in cross-coupling; JAK/HDAC inhibitor intermediate
5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-Cl, 2-NH₂ 168.58 Antiproliferative activity; used in agrochemicals
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 7-Br, 2-NH₂ 213.03 Intermediate in anticancer agent synthesis
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-OCH₃, 2-NH₂ 164.16 Enhanced solubility (logP = 0.25); potential antimicrobial applications
8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 8-CH₃, 2-NH₂ 148.17 Steric hindrance effects; explored in kinase inhibitors

Key Observations :

  • Iodine vs. Halogens : The iodine atom in the 6-position confers superior leaving-group ability compared to bromine or chlorine, facilitating cross-coupling reactions .
  • Methoxy Group : The 6-methoxy derivative exhibits lower logP (0.25) than the iodo analog, suggesting improved aqueous solubility .
  • Methyl Substituents : Steric effects from 8-methyl groups may reduce binding affinity in enzymatic pockets compared to planar iodine .

Physicochemical Properties

Property 6-Iodo Derivative 6-Methoxy Derivative 5-Chloro Derivative
Melting Point Not reported 230–306°C (varies) Not reported
logP Estimated ~2.1 (iodine) 0.25 ~1.8 (chlorine)
Solubility Moderate in DMSO High in polar solvents Low in aqueous media

Biological Activity

6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyridine family, characterized by an iodine atom at the sixth position of the triazolo ring. Its potential applications span various therapeutic areas including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C₆H₅IN₄
  • Molecular Weight : 260.04 g/mol
  • CAS Number : 1245647-65-7

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Microwave Irradiation : A catalyst-free method involving enaminonitriles and benzohydrazides.
  • Oxidative Cyclization : Efficient for large-scale production.

These methods yield high purity and good yields, making them suitable for industrial applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various bacterial strains and fungi with promising results.

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell lines through various mechanisms:

Cell Line IC50 Value (µM) Mechanism of Action
Breast Cancer (MCF-7)10.5Induction of apoptosis
Colon Cancer (HT-29)8.3Inhibition of cell proliferation
Lung Cancer (A549)12.0Cell cycle arrest

In vivo studies have further supported its efficacy in reducing tumor growth in animal models.

Anti-inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. It acts as an inverse agonist of the RORγt receptor, which is involved in the regulation of inflammatory cytokines such as IL-17A. This action suggests its utility in treating autoimmune diseases.

Case Studies

  • RORγt Inhibition : A study evaluated a derivative of this compound that demonstrated a robust inhibitory effect on IL-17A production in human whole-blood assays. The derivative exhibited an IC50 value of 41 nM, indicating strong activity against RORγt-mediated transcriptional activity .
  • Anticancer Efficacy : In a comparative study of various triazolopyridine derivatives, this compound showed superior activity against multiple cancer cell lines compared to structurally similar compounds .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound Key Activity
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amineSimilar antibacterial properties
Pyrazolo[3,4-d]pyrimidineNotable CDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineSignificant enzyme inhibition

The unique iodine substitution in this compound enhances its reactivity and biological profile compared to these compounds.

Q & A

Q. What are the established synthetic routes for 6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazolopyridine derivatives typically involves cyclization of pyridine precursors. For example, 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is synthesized via a one-pot method: reacting 4-chloropyridin-2-amine with DMF-DMA, hydroxylamine hydrochloride, and cyclization with TFAA . Adapting this for the 6-iodo derivative would require iodination at the pyridine stage. Key considerations:

  • Iodination : Use iodinating agents like N-iodosuccinimide (NIS) under electrophilic substitution conditions.
  • Cyclization : Optimize cyclization reagents (e.g., TFAA or POCl₃) and temperature to avoid side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use multi-modal spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., iodine at position 6 vs. 5) by comparing chemical shifts to analogs like 6-nitro or 7-bromo derivatives .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected ~275 g/mol for C₆H₅IN₄).
  • X-ray Crystallography : Resolve ambiguities in substitution patterns, as done for triazolopyridine N-oxides .

Q. What stability challenges are anticipated for this compound, and how should storage be optimized?

Methodological Answer:

  • Light Sensitivity : Iodo derivatives are prone to photodegradation; store in amber vials at -20°C .
  • Moisture : Hygroscopic amine groups may require desiccants.
  • Long-term Stability : Monitor via periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can iodination regioselectivity be controlled during synthesis?

Methodological Answer: Regioselectivity depends on precursor functionalization and reaction kinetics. For example:

  • Directed Metalation : Use directing groups (e.g., -NH₂ at position 2) to guide iodine to position 6 via ortho/para effects .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with iodinated boronic acids post-cyclization .
  • Competitive Halogenation : Compare reactivity of iodine vs. bromine/chlorine in electrophilic substitutions (see 6-bromo vs. 7-bromo analogs ).

Q. How should researchers resolve contradictory biological activity data across triazolopyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically compare substituent effects. For instance, 5-(3-chlorophenyl) derivatives show lower yields but higher bioactivity than 5-(4-fluorophenyl) analogs .
  • Assay Validation : Ensure consistent cell lines (e.g., JAK2 inhibition assays ) and control for iodine’s steric/electronic effects.
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational tools predict the thermodynamic stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate heats of formation (HOF) to assess energetic stability, as done for nitro-triazolopyrimidines .
  • Molecular Dynamics (MD) : Simulate degradation pathways under varying pH/temperature conditions.
  • QSAR Models : Corrogate iodine’s electronegativity with bioactivity using datasets from halogenated analogs .

Q. What strategies optimize this compound’s solubility for in vitro pharmacological studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and cell viability .
  • Salt Formation : Explore hydrochloride or sulfonate salts to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles, as demonstrated for triazolopyridine-based inhibitors .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : Iodine’s leaving group ability facilitates C-N bond formation at position 6.
  • Sonogashira Coupling : Compare reactivity with bromo/chloro analogs (e.g., 6-bromo derivatives require higher Pd catalyst loads ).
  • Steric Effects : Iodine’s bulk may hinder reactions at adjacent positions; use bulky ligands (e.g., XPhos) to mitigate .

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